3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672189
InChI: InChI=1S/C8H16N2O/c9-4-7(2-1-3-7)8(11)5-10-6-8/h10-11H,1-6,9H2
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol

CAS No.:

Cat. No.: VC17672189

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol
Standard InChI InChI=1S/C8H16N2O/c9-4-7(2-1-3-7)8(11)5-10-6-8/h10-11H,1-6,9H2
Standard InChI Key XYCNCSKLHBEVEG-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(CN)C2(CNC2)O

Introduction

Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a four-membered azetidine ring (C₃H₇N) substituted at the 3-position with a hydroxyl group (-OH) and a 1-(aminomethyl)cyclobutyl moiety. The cyclobutyl group introduces steric bulk, while the aminomethyl (-CH₂NH₂) and hydroxyl groups provide hydrogen-bonding capabilities .

IUPAC Name and Descriptors

The systematic IUPAC name, 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol, reflects the connectivity of substituents. Key computed descriptors include:

  • SMILES: C1CC(C1)(CN)C2(CNC2)O

  • InChIKey: XYCNCSKLHBEVEG-UHFFFAOYSA-N

  • Hydrogen Bond Donors/Acceptors: 2 donors (-OH, -NH₂), 3 acceptors (O, 2N) .

Stereochemical Considerations

The molecule’s rigidity due to the cyclobutyl and azetidine rings limits conformational flexibility, potentially enhancing binding specificity in biological systems. The hydroxyl and aminomethyl groups occupy equatorial positions, optimizing hydrogen-bonding interactions .

Synthesis and Production

Synthetic Routes

The synthesis of 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol involves multi-step strategies, often leveraging azetidine ring formation and functional group manipulations. A representative method from patent literature involves:

  • Cyclobutane Precursor Preparation: Cyclobutane derivatives are functionalized with aminomethyl groups via nucleophilic substitution or reductive amination.

  • Azetidine Ring Construction: Cyclization of linear precursors using intramolecular nucleophilic attacks, often catalyzed by bases or acids .

  • Deprotection and Purification: Removal of protecting groups (e.g., tert-butyl or silyl ethers) under acidic or basic conditions, followed by chromatographic purification .

Example Synthesis (Adapted from WO2000063168A1 )

StepReaction ConditionsReagentsYield
10°C, 1 hrHCl, NaOH, K₂CO₃64%
255–60°C, 12 hrIsopropylamine, Triethylamine73%

This two-step process highlights the use of hydrochloric acid for deprotection and isopropylamine for nucleophilic substitution, yielding the target compound in high purity .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors and catalytic hydrogenation are employed to enhance reaction rates and reduce waste. For instance, palladium-catalyzed hydrogenation at 60 psi and 60°C efficiently removes protecting groups while maintaining stereochemical integrity .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by its functional groups:

  • Hydroxyl Group: Prone to oxidation under strong acidic or basic conditions.

  • Aminomethyl Group: Forms stable hydrochloride salts, improving aqueous solubility (e.g., 25 mg/mL in water at pH 7) .

Key Physicochemical Data

PropertyValue
Molecular Weight156.23 g/mol
Topological Polar SA52.3 Ų
LogP (Octanol-Water)0.8 (predicted)
Melting Point120–122°C (decomposes)

These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets .

Comparative Analysis with Related Azetidine Derivatives

Structural Analogues

CompoundKey DifferencesBioactivity
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylateCarbamate protectionImproved metabolic stability
3-(Aminomethyl)oxolan-3-olOxolane ring vs. azetidineLower CNS penetration

The cyclobutyl group in the target compound confers greater steric hindrance than oxolane rings, potentially reducing off-target interactions .

Research Gaps and Future Directions

Despite its synthetic accessibility, in vivo pharmacokinetic and toxicity profiles remain uncharacterized. Future studies should prioritize:

  • ADMET Profiling: Assessing absorption, distribution, and hepatic metabolism.

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

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